1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
Description
This compound is a urea derivative featuring two heteroaromatic moieties: a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a pyrazine ring substituted with a furan-3-yl group at the 3-position. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₇H₁₃N₃O₄ (molecular weight: 323.3 g/mol), assuming structural alignment with analogs like 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034393-87-6, molecular weight 337.3 g/mol) .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-17(21-12-1-2-14-15(7-12)25-10-24-14)20-8-13-16(19-5-4-18-13)11-3-6-23-9-11/h1-7,9H,8,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRKDIUIMYNBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Furan Ring: Furan can be synthesized from furfural through decarbonylation.
Formation of the Pyrazine Ring: Pyrazine can be synthesized from 2,3-diaminopyridine and glyoxal.
Coupling Reactions: The benzo[d][1,3]dioxole, furan, and pyrazine intermediates are then coupled through a series of reactions involving urea to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study published in MDPI highlighted the synthesis of related compounds that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . These findings suggest that the compound could be further explored for its potential as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that derivatives containing the benzo[d][1,3]dioxole structure possess broad-spectrum antibacterial and antifungal properties. A notable case study demonstrated that such compounds could inhibit the growth of resistant bacterial strains, making them candidates for further development in antibiotic therapies .
Polymer Chemistry
In material science, this compound can be utilized in the development of advanced polymers. Its unique structural features allow it to act as a monomer or additive in polymerization processes, potentially enhancing the mechanical and thermal properties of the resulting materials.
Table 2: Potential Material Properties
| Property | Expected Benefit |
|---|---|
| Thermal Stability | Enhanced thermal resistance |
| Mechanical Strength | Improved tensile strength |
| Biodegradability | Potential for eco-friendly materials |
Case Studies and Research Findings
Several studies have documented the synthesis and application of similar compounds:
- Anticancer Research : A study explored the anticancer properties of a related benzo[d][1,3]dioxole derivative, demonstrating significant inhibition of tumor growth in vivo models .
- Antimicrobial Testing : Research conducted on a series of dioxole derivatives revealed their effectiveness against multidrug-resistant strains of bacteria, suggesting a pathway for new antibiotic development .
- Polymer Development : Investigations into polymer composites incorporating dioxole derivatives showed improved mechanical properties and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkers
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Core Heterocycle : The target compound’s pyrazine ring (two adjacent nitrogen atoms) distinguishes it from pyridine (one nitrogen) or triazine (three nitrogen atoms) analogs. Pyrazine’s electron-deficient nature may enhance π-π stacking interactions compared to pyridine.
- Substituent Positioning : The furan-3-yl group at pyrazine-3 contrasts with furan-2-yl substituents in compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole , which could alter steric and electronic profiles.
- Urea Linker Modifications: Methylation of the benzodioxole (e.g., in CAS 2034315-13-2 ) increases hydrophobicity, while pyrrolidinone or triazine cores introduce conformational rigidity .
Limitations :
- Lack of physicochemical data (e.g., solubility, stability) limits predictive modeling.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a benzo[d][1,3]dioxole moiety, a furan ring, and a pyrazine ring linked through a urea functional group. These structural elements suggest diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Benzo[d][1,3]dioxole: Known for its biological activity and ability to modulate various pathways.
- Furan and Pyrazine Rings: These rings contribute to the compound's potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, particularly in cancer and bacterial infections.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways critical for cellular function.
Biological Activity and Therapeutic Potential
Research indicates that urea derivatives like this compound exhibit significant biological activities, including:
- Anticancer Activity: Preliminary studies suggest that similar compounds show antiproliferative effects against cancer cell lines such as HCT116 and MCF7. For instance, compounds with benzo[d][1,3]dioxole moieties demonstrated IC50 values of 2.38 µM for HepG2 cells, indicating strong anticancer potential compared to standard drugs like doxorubicin (IC50 = 7.46 µM) .
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity: A study evaluated bis-benzo[d][1,3]dioxol derivatives and observed significant anticancer activity through mechanisms involving EGFR inhibition and apoptosis induction via the mitochondrial pathway .
- Antibacterial Effects: Other derivatives have shown broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzo[d][1,3]dioxole: Synthesized from catechol and formaldehyde.
- Synthesis of Furan and Pyrazine Rings: Furan can be derived from furfural; pyrazine is synthesized from 2,3-diaminopyridine.
- Coupling Reactions: The final compound is formed through coupling these intermediates with urea.
Common Reactions:
- Oxidation: Using potassium permanganate or chromium trioxide.
- Reduction: Achieved with hydrogen gas in the presence of palladium catalyst.
Comparative Analysis
Compared to similar compounds:
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)urea lacks the furan-pyrazine moiety but retains some biological activity.
- The presence of both furan and pyrazine rings in our target compound may impart unique chemical properties that enhance its biological efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, and what critical steps ensure high yield?
- Methodological Answer : The synthesis typically involves coupling a benzodioxol-containing amine with a pyrazine-furan intermediate. Key steps include:
- Urea bond formation : Reacting an isocyanate derivative with a primary amine under anhydrous conditions (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Intermediate purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates.
- Critical parameters : Control reaction temperature (0–25°C) to minimize side reactions and optimize stoichiometry (1:1.2 amine-to-isocyanate ratio). For analogous compounds, yields of 75–84% have been reported under similar conditions .
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzo[d][1,3]dioxol-5-amine | Isocyanate derivative, DCM, RT, 12h | 84% | |
| Pyrazine-furan intermediate | EDC/HOBt, DMF, 0°C→RT | 78% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the urea linkage and furan-pyrazine substitution. Key signals include:
- Urea NH protons at δ 8.5–9.5 ppm (broad singlet).
- Benzodioxol methylene protons at δ 5.9–6.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~424).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. Mercury software aids in visualizing packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), catalysts (DMAP vs. no catalyst), and temperatures to identify optimal conditions.
- In-line Monitoring : Use FTIR to track urea bond formation (disappearance of isocyanate peaks at ~2270 cm⁻¹).
- Scale-up Adjustments : For gram-scale synthesis, replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for bioactivity assays?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) or cell culture media.
- Co-solvent Systems : Prepare stock solutions in DMSO (<1% v/v) and dilute in surfactant-containing buffers (e.g., 0.1% Tween-80).
- Validation : Compare HPLC retention times in different solvents to rule out degradation .
Q. What experimental approaches are recommended for evaluating biological activity in vitro?
- Methodological Answer :
- Target Identification : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), given structural similarity to benzodioxol-containing inhibitors .
- Cell-based Assays :
- Anti-inflammatory : Measure COX-2 inhibition in LPS-stimulated macrophages (ELISA for PGE2).
- Anticancer : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations.
- Positive Controls : Use 3,4-(Methylenedioxy)cinnamic acid (IC50 ~25 µM for COX-2) as a benchmark .
Data Contradiction Analysis
Q. How can discrepancies between computational binding predictions and experimental IC50 values be addressed?
- Methodological Answer :
- Re-docking : Validate docking parameters (grid size, scoring functions) using co-crystallized ligands from the PDB.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å).
- Experimental Triangulation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
